molecular formula C27H21ClN4OS B5023645 N-(4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide

N-(4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide

Cat. No. B5023645
M. Wt: 485.0 g/mol
InChI Key: FPMMPQZAWRASDB-UHFFFAOYSA-N
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Description

The compound “N-(4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring, a naphthyl group, and a chlorobenzyl thioether . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution and condensation reactions . The 1,2,4-triazole ring, for example, can be synthesized through the reaction of a hydrazine with a nitrile .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the chlorobenzyl thioether could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl thioether could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

properties

IUPAC Name

N-[4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4OS/c1-32-25(30-31-27(32)34-17-20-8-3-5-12-24(20)28)19-13-15-21(16-14-19)29-26(33)23-11-6-9-18-7-2-4-10-22(18)23/h2-16H,17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMMPQZAWRASDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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